tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride is a synthetic compound that belongs to the class of bicyclic structures. These structures are known for their stability and unique chemical properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride involves multiple steps. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions and purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate
- tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-yl)carbamate
- tert-butyl N-(2-oxabicyclo[2.1.1]hexan-4-yl)carbamate
Uniqueness
tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride is unique due to its specific bicyclic structure and the presence of the ethyl group at the 4-position. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H25ClN2O2 |
---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl N-[(4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-5-12-6-13(7-12,15-8-12)9-14-10(16)17-11(2,3)4;/h15H,5-9H2,1-4H3,(H,14,16);1H |
InChI Key |
DEMMZQDNDRUFCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(NC2)CNC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.